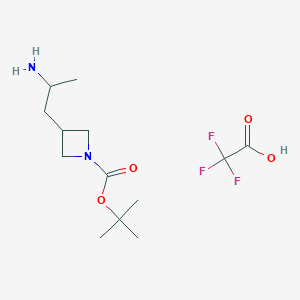

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid is a chemical compound with the molecular formula C11H22N2O2·C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid typically involves the reaction of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The tert-butyl group serves as a protecting group for the azetidine ring, which can be removed under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification by recrystallization or chromatography to achieve the required purity levels for pharmaceutical applications.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically using TFA. For analogous azetidine derivatives, this reaction proceeds quantitatively in TFA/dichloromethane (DCM) (1:1 v/v) at room temperature (RT), yielding the free amine as a TFA salt .

Example Reaction:

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate+TFA→3-(2-aminopropyl)azetidine⋅TFA+CO2+tert-butanol

Key Data:

| Reaction Time | Solvent System | Yield | Source |

|---|---|---|---|

| 1–2 h | TFA/DCM (1:1) | >95% |

Amide Bond Formation

The deprotected amine (as TFA salt) participates in amide couplings. For example, carbodiimide-mediated reactions with carboxylic acids yield functionalized azetidines.

General Procedure :

-

Neutralize the TFA salt with a base (e.g., N-ethyl-N,N-diisopropylamine).

-

React with a carboxylic acid using EDC·HCl and HOBt in THF/DMF.

Example:

Reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with dibenzo[b,f] thiazepine-11(10H)-one-8-carboxylic acid:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| EDC·HCl, HOBt, DIPEA | DMF, RT, 12 h | 61% |

Product:

tert-Butyl 3-((11-oxo-10,11-dihydrodibenzo[b,f][1][4]thiazepine-8-carboxamido)methyl)azetidine-1-carboxylate

N-Alkylation Reactions

The azetidine nitrogen undergoes alkylation under basic conditions.

Example :

Alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with benzyl bromide derivatives:

| Substrate | Alkylating Agent | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 3-Hydroxyazetidine-Boc | Benzyl bromide | K2CO3 | ACN | 50% |

Product:

tert-Butyl 3-(benzyloxy)azetidine-1-carboxylate

Aza-Michael Additions

The free amine (after deprotection) reacts with α,β-unsaturated carbonyl compounds. For example, pyrazole derivatives form 3-(pyrazol-1-yl)azetidines .

Conditions:

-

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile.

-

Reaction time: 16 h.

Yield Range:

35–81% (depending on the electrophile) .

Stability Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid is C11H22N2O2⋅C2HF3O2. The compound features a tert-butyl group, an azetidine ring, and a trifluoroacetic acid moiety, which contribute to its unique reactivity and biological interactions. The presence of the trifluoroacetic acid enhances its acidity and reactivity, making it suitable for various synthetic applications.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create derivatives that may exhibit novel properties or activities.

Medicinal Chemistry

The compound is investigated for potential therapeutic applications, particularly in drug development. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for the design of new pharmaceuticals. Research has indicated its efficacy in modulating enzyme activity and interacting with receptors.

Studies have shown that this compound exhibits various biological activities, including antimicrobial and anticancer properties. For instance, it has been evaluated for its effects on cancer cell lines, demonstrating potential as an antitumor agent.

Case Studies

- Antimicrobial Activity : In one study, derivatives of this compound were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity compared to standard antibiotics like Ciprofloxacin.

- Anticancer Research : Another investigation assessed the compound's efficacy against human tumor cell lines, revealing promising results that warrant further exploration into its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate

- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Biologische Aktivität

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid (CAS No. 193269-78-2) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H22N2O2⋅C2HF3O2 and features a tert-butyl group, an azetidine ring, and a trifluoroacetic acid moiety. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

this compound has been studied for its potential to inhibit specific enzymes involved in various biological pathways. For instance, it may interact with kinases or other regulatory proteins, altering their activity and influencing cellular processes.

2. Receptor Modulation:

The compound may also act as a modulator of certain receptors, potentially affecting signal transduction pathways. This modulation can lead to changes in cellular responses, making it a candidate for therapeutic applications in diseases where receptor dysregulation is a factor.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity: In vitro studies have shown that derivatives of azetidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, research indicated that similar azetidine derivatives inhibited cell proliferation in breast cancer models through apoptosis pathways .

- Neuroprotective Effects: Other studies have suggested potential neuroprotective effects of azetidine derivatives, indicating that they might protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's .

Table: Summary of Biological Activities

Synthesis and Application

The synthesis of this compound typically involves the reaction between tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate and trifluoroacetic acid under controlled conditions to ensure high yield and purity . This compound is utilized in organic synthesis as a building block for more complex molecules, particularly in pharmaceutical research where its unique structure can lead to novel drug candidates.

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.C2HF3O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4;3-2(4,5)1(6)7/h8-9H,5-7,12H2,1-4H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSXSPQOFOMBRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.